methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride
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Overview
Description
Methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl benzoate. This intermediate can then undergo further reactions to introduce the methanimidoyloxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The exact mechanism of action of methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may modulate neurotransmitter levels and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, used in perfumery and as a solvent.
Ethyl benzoate: Another ester of benzoic acid with similar applications.
Benzyl benzoate: Used as a medication and in the production of fragrances.
Uniqueness
Methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride is unique due to the presence of the methanimidoyloxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making the compound valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H12ClNO3 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-13-10(12)9-4-2-3-8(5-9)6-14-7-11;/h2-5,7,11H,6H2,1H3;1H |
InChI Key |
XFFYSSRGLNZVFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC=N.Cl |
Origin of Product |
United States |
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